
Sikokianin C
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Overview
Description
Sikokianin C is a natural biflavonoid compound initially isolated from the plant Wikstroemia sikokiana. It is a C-3/C-3ʺ biflavanone known for its selective inhibition of cystathionine β-synthase, an enzyme implicated in various pathologies, including cancers. This compound has demonstrated significant anticancer properties, particularly against human colon cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sikokianin C involves the extraction and isolation from the plant Wikstroemia sikokiana. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. scaling up these methods would require optimization of solvent use, extraction efficiency, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sikokianin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds and other reducible groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, potentially enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Sikokianin C has several scientific research applications, including:
Chemistry: It serves as a model compound for studying biflavonoid structures and their reactivity.
Biology: this compound is used to investigate the biological pathways involving cystathionine β-synthase and its role in disease.
Industry: this compound’s selective inhibition of cystathionine β-synthase can be leveraged in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Sikokianin C exerts its effects by selectively inhibiting the activity of cystathionine β-synthase. This enzyme is crucial in the trans-sulfuration pathway, which converts homocysteine into cysteine. By binding to a specific cavity in the enzyme, this compound disrupts its function, leading to reduced proliferation and migration of cancer cells . The molecular targets and pathways involved include the inhibition of hydrogen sulfide production and the modulation of homocysteine metabolism.
Comparison with Similar Compounds
Sikokianin C is part of a group of C-3/C-3ʺ biflavanones, which include:
- Sikokianin A
- Sikokianin B
- Sikokianin D
- Neochamaejasmin B
- Isochamaejasmenin B
Uniqueness: Among these compounds, this compound stands out due to its potent and selective inhibition of cystathionine β-synthase. While other biflavanones like Sikokianin D and Neochamaejasmin B also exhibit similar inhibitory properties, this compound has shown the most significant anticancer activity in both in vitro and in vivo studies .
Biological Activity
Sikokianin C is a natural biflavonoid compound isolated from the plant Wikstroemia sikokiana. It has garnered attention in scientific research due to its significant biological activities, particularly its selective inhibition of cystathionine β-synthase (CBS), an enzyme implicated in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is classified as a C-3/C-3ʺ biflavanone.
- Source : Isolated from Wikstroemia sikokiana.
- CAS Number : 159813-69-1.
This compound primarily targets cystathionine β-synthase (CBS), which plays a crucial role in the trans-sulfuration pathway, converting homocysteine into cysteine. The inhibition of CBS by this compound affects cellular processes related to cancer progression.
Key Mechanisms:
- Selective Inhibition : this compound acts as a competitive inhibitor of CBS, demonstrating an IC50 value of approximately 1.6 μM against HT29 colon cancer cells .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells in a dose-dependent manner .
- Impact on Tumor Growth : In vivo studies show that treatment with this compound significantly reduces tumor volume and weight in mouse models with human colon cancer xenografts .
In Vitro Studies
In vitro experiments have established the potency of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
HT29 | 1.6 | Suppression of proliferation and induction of apoptosis |
Other Colon Cell Lines | Varies | Antitumor effects noted, specific values not reported |
In Vivo Studies
Animal model studies further corroborate the anticancer efficacy of this compound:
- Model Used : Human colon cancer xenografts in mice.
- Dosage Effects : Various dosages were tested, revealing a dose-dependent reduction in tumor size and weight.
Case Studies
- Study on HT29 Cells : A detailed investigation revealed that this compound effectively inhibited cell proliferation and induced apoptosis. Molecular docking studies identified key residues involved in the binding of this compound to CBS, enhancing understanding of its mechanism .
- In Vivo Efficacy : Mice treated with this compound showed significant reductions in tumor growth compared to control groups, highlighting its potential as a therapeutic agent for colon cancer .
Pharmacological Properties
This compound exhibits favorable pharmacokinetic properties, allowing it to effectively reach its target within biological systems. Its stability under experimental conditions suggests potential for therapeutic applications.
Comparison with Related Compounds
This compound is part of a broader class of biflavonoids, including:
Compound Name | Type | Notable Activity |
---|---|---|
Sikokianin A | Biflavanone | Antioxidant properties |
Sikokianin B | Biflavanone | Moderate anticancer activity |
Sikokianin D | Biflavanone | Similar CBS inhibitory effects |
Neochamaejasmin B | Biflavanone | Anticancer activity |
Among these compounds, this compound stands out due to its potent and selective inhibition of CBS, making it a promising candidate for further development in cancer therapies .
Properties
IUPAC Name |
(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSVUZHPIYER-VGGPVXIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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